4H-Pyrazolo[1,5-a]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazolo[1,5-a]indol-4-one is a heterocyclic compound that belongs to the class of pyrazoloindoles. This compound is characterized by a fused ring system consisting of a pyrazole ring and an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo[1,5-a]indol-4-one can be achieved through several methods. One common approach involves the alkylative dearomatization and intramolecular N-imination of indole–O-(methylsulfonyl)oxime . The starting materials, such as tryptophol and 2-bromocyclopentanone, are reacted in the presence of HBF4·OEt2 to provide intermediate compounds. These intermediates undergo further reactions with hydroxylamine hydrochloride and methanesulfonyl chloride to form the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions that are efficient and cost-effective. These methods often utilize readily available starting materials and environmentally friendly reaction conditions . The use of microwave irradiation and organic catalysis in multicomponent reactions has been explored to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo[1,5-a]indol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
4H-Pyrazolo[1,5-a]indol-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Pyrazolo[1,5-a]indol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites and altering the function of target proteins . This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[1,5-a]indole: Another isomer of pyrazoloindole with different electronic properties.
3H-Pyrazolo[1,5-a]indole: This isomer is less stable compared to 4H-Pyrazolo[1,5-a]indol-4-one.
Pyrazolo[3,4-b]quinolin-5(4H)-one: A related compound with a quinoline ring fused to the pyrazole ring.
Uniqueness
This compound is unique due to its stability and the specific arrangement of its fused ring system. This stability makes it a valuable scaffold for various applications, particularly in drug development and materials science .
Properties
Molecular Formula |
C10H6N2O |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
pyrazolo[1,5-a]indol-4-one |
InChI |
InChI=1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-9(10)5-6-11-12/h1-6H |
InChI Key |
PCVHSGVVEFLZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=NN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.